4a,5-Dihydro Lovastatin-d3
Description
4a,5-Dihydro Lovastatin-d3 is a deuterated analog of 4a,5-dihydro lovastatin, a hydrogenated derivative of the natural statin lovastatin. This compound retains the core decalin ring structure of lovastatin but features a single bond between positions 4a and 5 (instead of a double bond) and three deuterium atoms at unspecified positions, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry and pharmacokinetic studies . Unlike its parent compound, the saturation of the 4a,5 double bond alters its electronic and steric properties, which can influence NMR chemical shifts and metabolic stability .
This compound is primarily used in analytical workflows to quantify lovastatin and its metabolites, leveraging its structural similarity and isotopic labeling for precise detection . Its synthesis typically involves selective hydrogenation of lovastatin followed by deuterium incorporation, though specific synthetic protocols are proprietary .
Properties
Molecular Formula |
C₂₄H₃₅D₃O₅ |
|---|---|
Molecular Weight |
409.57 |
Synonyms |
(2S)-2-(Methyl-d3)butanoic Acid (1S,3S,4aR,7S,8S,8aS)-1,2,3,4,4a,7,8,8a-_x000B_Octahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; (+)-Dihydromevinolin-d3; Dihydrolovastatin-d3; Dihydromevinolin-d3; L |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and NMR Chemical Shift Comparisons
Key structural analogs include 4a,5-dihydro pravastatin , 4a,5-dihydro simvastatin , and 4a,5-dihydro compactin . These compounds share the saturated 4a,5 bond but differ in side-chain substituents (e.g., hydroxyl groups in pravastatin, methyl esters in simvastatin). NMR data reveal consistent upfield shifts in protons near the saturation site (Table 1):
*The hydroxyl group at C6 in pravastatin causes distinct H7 shifts compared to other statins .
For 4a,5-Dihydro Lovastatin-d3, deuterium substitution introduces minor isotopic effects on NMR signals but preserves the core spectral trends observed in non-deuterated analogs .
Key Differences from Other Dihydro Statins
| Compound | Double Bond Position | HMG-CoA Inhibition | NMR Δδ (H8a) | Primary Use |
|---|---|---|---|---|
| This compound | Saturated (4a,5) | Potent | ~1.1 ppm | Analytical standard |
| 3,5-Dihydropravastatin | Saturated (3,5) | Inactive | N/A | Synthetic byproduct |
| 4,5,6,7-Tetrahydropravastatin | Fully saturated | Active (reduced) | N/A | Research (structure-activity) |
Research Findings and Implications
- Analytical Utility : this compound’s deuterium labeling enables precise quantification of lovastatin in biological matrices, overcoming ion suppression in mass spectrometry .
- Structure-Activity Insights : The retained potency of 4a,5-dihydro statins underscores the decalin ring’s conformational flexibility, while saturation at 3,5 disrupts binding .
- Regulatory Significance : Monitoring 4a,5-dihydro impurities in statin APIs is critical for compliance with pharmacopeial limits (e.g., ICH Q3A/B guidelines) .
Q & A
Q. What analytical methods are recommended for quantifying 4a,5-Dihydro Lovastatin-d3 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound, particularly in pharmacokinetic or bioequivalence studies. Methodological considerations include:
- Column selection : Use a reversed-phase column (e.g., Luna C18) for optimal separation .
- Mobile phase : A mix of acetonitrile and ammonium acetate buffer (90:10 v/v, pH 3.6) ensures stable ionization .
- Internal standard : Stable isotope-labeled analogs (e.g., Lovastatin-d3) minimize matrix effects and improve precision .
- Detection : Monitor transitions like m/z 422.1 → 285.4 for the analyte and m/z 425.4 → 285.4 for the internal standard in positive ion mode .
Q. How is this compound synthesized and structurally characterized?
The synthesis involves deuterium incorporation at specific positions of the Lovastatin backbone. Key steps include:
- Deuterium labeling : Catalytic deuteration or enzymatic methods to replace hydrogen atoms with deuterium at the 4a,5 positions .
- Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm deuteration efficiency and structural integrity. Purity is validated via HPLC with UV detection .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s metabolic stability in hepatic models?
- In vitro systems : Use primary hepatocytes or microsomal preparations to assess phase I/II metabolism. Include controls with non-deuterated Lovastatin to compare metabolic rates .
- Isotope effects : Monitor deuterium-induced changes in CYP3A4-mediated oxidation using kinetic isotope effect (KIE) studies .
- Sampling intervals : Collect time-point samples (0–24 hours) to generate metabolic half-life (t₁/₂) and intrinsic clearance (CLint) data .
Q. How can contradictory pharmacokinetic data between deuterated and non-deuterated Lovastatin be resolved?
Contradictions may arise from isotope effects or analytical variability. Mitigation strategies include:
- Cross-validation : Compare results across multiple analytical platforms (e.g., LC-MS/MS vs. immunoassays) .
- Matrix-matched calibration : Use deuterated internal standards to correct for ion suppression/enhancement in biological samples .
- Statistical rigor : Apply Bland-Altman analysis to assess agreement between datasets and identify systematic biases .
Q. What is the role of this compound in bioequivalence studies for generic HMG-CoA reductase inhibitors?
As an internal standard, it ensures accurate quantification of Lovastatin in plasma. Key applications:
- Method validation : Demonstrate linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) per FDA/EMA guidelines .
- Stability testing : Evaluate freeze-thaw, short-term, and long-term stability under varying pH and temperature conditions to confirm analyte integrity .
Q. How does deuterium incorporation influence the biological activity and toxicity profile of this compound?
- Pharmacokinetic impact : Deuterium may reduce first-pass metabolism, increasing bioavailability. Conduct comparative studies in rodent models to measure AUC and Cmax vs. non-deuterated analogs .
- Toxicity screening : Assess mitochondrial toxicity (e.g., lactate production) and hepatotoxicity (ALT/AST levels) in vitro and in vivo .
Q. What methodological considerations are critical when validating a stability-indicating assay for this compound?
- Forced degradation : Expose the compound to heat (60°C), acid/alkali (0.1M HCl/NaOH), and oxidative (3% H2O2) conditions to identify degradation products .
- Specificity : Ensure baseline separation of degradation peaks from the parent compound using gradient elution .
- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
